Lindenenol

Description

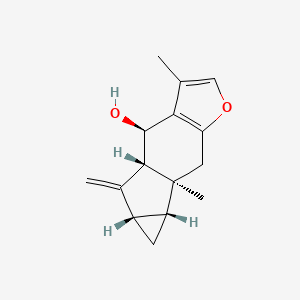

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDJYSVGPBJZSG-PSDLAXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949025 | |

| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26146-27-0 | |

| Record name | Lindenenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26146-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindenenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Lindenenol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindenenol is a sesquiterpenoid natural product that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Chemical Structure and Identification

This compound possesses a complex polycyclic structure. Its chemical identity is defined by the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | (1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]trideca-3(7),4-dien-2-ol | PubChem |

| SMILES String | CC1=COC2=C1--INVALID-LINK--O | PubChem |

| InChI Key | XRDJYSVGPBJZSG-PSDLAXTLSA-N | PubChem |

| CAS Number | 26146-27-0 | PubChem |

Physicochemical Properties

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₅H₁₈O₂ | - | PubChem |

| Molecular Weight | 230.30 g/mol | Computed | PubChem |

| Physical Form | Solid | Experimental | Sigma-Aldrich |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| pKa | Not available | - | - |

| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, acetone. | Experimental | MedchemExpress, ChemicalBook |

| XLogP3 | 2.1 | Computed | PubChem |

Biological Activities

This compound has been reported to exhibit both antioxidant and antibacterial properties.

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. While the precise signaling pathways activated by this compound have not been explicitly elucidated, natural antioxidants commonly influence pathways such as the Nrf2 and NF-κB pathways to exert their protective effects.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a primary regulator of cellular resistance to oxidative stress. Antioxidants can induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant and cytoprotective genes.

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is involved in inflammatory responses. Some antioxidants can inhibit the NF-κB signaling pathway, thereby reducing inflammation which is often associated with oxidative stress.

Antibacterial Activity

This compound has demonstrated activity against various bacteria. The proposed mechanism of action for many terpenoids involves the disruption of the bacterial cell membrane integrity. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Experimental Protocols

Extraction of this compound from Radix linderae by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the isolation and purification of this compound from the roots of Lindera strychnifolia.

1. Sample Preparation:

- The dried and pulverized root of Lindera strychnifolia (100g) is extracted with 500mL of light petroleum (boiling range: 60–90°C) under reflux three times (2h, 2h, and 1h respectively).

- The combined extracts are filtered and evaporated under reduced pressure at 40°C to yield a crude extract.

2. HSCCC Separation:

- Two-phase solvent system: A mixture of light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase is the mobile phase.

- Sample loading: 450 mg of the crude extract is dissolved in a mixture of 2 mL of the upper phase and 2 mL of the lower phase.

- Chromatography: The HSCCC column is filled with the stationary phase, and the sample solution is injected. The mobile phase is then pumped through the column at a defined flow rate, and the apparatus is rotated at a specific speed.

- Fraction collection: The effluent is monitored, and fractions are collected based on the detector response.

3. Purification and Identification:

- The collected fractions containing this compound are combined and the solvent is evaporated.

- The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

- The structure of the purified compound is confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.

DPPH Radical Scavenging Assay (General Protocol)

This is a general protocol to assess the antioxidant activity of a compound like this compound.

1. Reagent Preparation:

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

- Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

- A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner.

2. Assay Procedure:

- In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

- Add the DPPH solution to each well and mix.

- A blank well containing only the solvent and DPPH solution is also prepared.

- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

3. Measurement and Analysis:

- Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

- The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.

- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

Agar Well Diffusion Assay (General Protocol)

This is a general protocol to determine the antibacterial activity of a compound like this compound.

1. Preparation of Materials:

- Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.

- Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

- Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

2. Assay Procedure:

- Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.

- Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

- Add a defined volume of the this compound solution into the wells.

- A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

3. Incubation and Measurement:

- Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Potential antioxidant signaling pathways influenced by this compound.

Caption: Proposed mechanism of antibacterial action for this compound.

The Origin and Therapeutic Potential of Lindenenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenenol, a sesquiterpenoid lactone first identified in the roots of Lindera strychnifolia, has emerged as a molecule of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the origin, isolation, and preliminary characterization of this compound's biological activities. It is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of the current understanding of its potential therapeutic applications. The document synthesizes available data on its anti-inflammatory properties and explores the molecular pathways it may modulate, paving the way for future investigation and development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Sesquiterpenoids, a class of C15 isoprenoids, are particularly noteworthy for their diverse chemical structures and biological activities. This compound is a sesquiterpenoid lactone that has been isolated from Radix linderae, the dried root of Lindera strychnifolia (Sieb. et Zucc) Vill. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, suggesting the presence of bioactive constituents. This guide focuses on the technical aspects of this compound, from its natural source to its potential pharmacological applications.

Origin and Isolation of this compound

This compound is a naturally occurring compound found in the plant Lindera strychnifolia. The primary source for its isolation is the root of this plant, known in traditional Chinese medicine as Radix linderae.

Natural Source

-

Botanical Name: Lindera strychnifolia (Sieb. et Zucc) Vill.

-

Family: Lauraceae

-

Common Name: Spicebush

-

Part Used: Root (Radix linderae)

Isolation from Radix linderae

The isolation and purification of this compound from Radix linderae has been successfully achieved using High-Speed Counter-Current Chromatography (HSCCC).[1][2] This technique allows for the preparative separation of this compound from a crude extract.

Experimental Protocol: Isolation of this compound by HSCCC [1][2]

-

Preparation of Crude Extract:

-

Air-dried and powdered roots of Lindera strychnifolia are extracted with light petroleum.

-

The combined extracts are filtered and concentrated under reduced pressure at 40°C to yield a crude extract.

-

-

HSCCC System Preparation:

-

A two-phase solvent system is prepared by mixing light petroleum, ethyl acetate, methanol, and water in a 5:5:6:4 (v/v/v/v) ratio.

-

The mixture is thoroughly shaken and allowed to equilibrate. The upper and lower phases are then separated and degassed by sonication.

-

-

HSCCC Separation:

-

The HSCCC apparatus is filled with the upper phase as the stationary phase.

-

The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The lower phase is used as the mobile phase at a flow rate of 2.0 mL/min.

-

The apparatus is operated at a revolution speed of 850 rpm and a temperature of 25°C.

-

The effluent is monitored by UV detection at 254 nm.

-

-

Fraction Collection and Purification:

-

Fractions containing this compound are collected based on the chromatogram.

-

The collected fractions are evaporated to dryness.

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

-

Table 1: Quantitative Data from a Representative Isolation of this compound

| Parameter | Value | Reference |

| Starting Material | 450 mg of crude extract | [1][2] |

| Yield of this compound | 64.8 mg | [1][2] |

| Purity of this compound | 98.2% (determined by HPLC) | [1][2] |

Biological Activity and Signaling Pathways

While research on this compound is still in its early stages, studies on closely related compounds from Lindera species provide insights into its potential pharmacological activities, particularly its anti-inflammatory effects. Lindenenyl acetate, a structurally similar sesquiterpenoid, has been shown to exert anti-inflammatory effects in human periodontal ligament cells stimulated with lipopolysaccharide (LPS).[3] These findings suggest that this compound may act on similar molecular targets.

Potential Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of lindenenyl acetate are reported to be mediated through the upregulation of Heme Oxygenase-1 (HO-1) and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] This provides a hypothetical framework for the mechanism of action of this compound.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols for Biological Assays

To investigate the biological activity of this compound, standard in vitro assays can be employed. The following are representative protocols that can be adapted for this purpose.

Experimental Protocol: Cell Viability (MTT) Assay [4][5][6]

-

Cell Seeding:

-

Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

-

Experimental Protocol: Western Blot Analysis for Protein Expression [7][8][9]

-

Cell Lysis:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, p-AMPK, iNOS, COX-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General experimental workflow from isolation to biological evaluation of this compound.

Future Directions

The study of this compound is in its nascent stages, and several avenues of research are open for exploration.

-

Total Synthesis: The development of a total synthesis route for this compound would be crucial for producing larger quantities for extensive biological testing and for the generation of structural analogs.

-

Biosynthetic Pathway: Elucidation of the biosynthetic pathway of this compound in Lindera strychnifolia could enable its production through metabolic engineering in microbial systems.

-

Pharmacological Profiling: A comprehensive evaluation of this compound's activity across a range of biological targets is warranted. This should include screening for anticancer, neuroprotective, and other therapeutic effects.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to assess the efficacy, pharmacokinetics, and safety of this compound.

Conclusion

This compound, a sesquiterpenoid lactone from Radix linderae, represents a promising lead compound for drug discovery. Its natural origin in a plant with a history of medicinal use, coupled with preliminary evidence of the anti-inflammatory potential of related compounds, underscores its therapeutic potential. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon, accelerating the investigation of this compound's mechanism of action and its development as a potential therapeutic agent. Further research into its synthesis, biosynthesis, and broader pharmacological activities is essential to fully realize its potential in modern medicine.

References

- 1. tautobiotech.com [tautobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of lindenenyl acetate via heme oxygenase-1 and AMPK in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of Western Blotting for the Post-Treatment Monitoring of Human Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Lindenenol from Lindera pulcherrima: A Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on Lindenenol, a furanosesquiterpenoid with significant therapeutic potential, situated within the context of its source, Lindera pulcherrima.

Lindera pulcherrima (Nees.) Benth. ex Hook. f., a member of the Lauraceae family, is an evergreen shrub found in the temperate Himalayan regions.[1][2] Traditionally, its leaves and bark have been utilized as a spice and in remedies for colds, fever, and coughs.[1][3][4] The genus Lindera is a rich source of various bioactive secondary metabolites, including sesquiterpenoids, alkaloids, and flavonoids, which have demonstrated a range of pharmacological activities such as anti-inflammatory, antioxidant, and antitumor effects.[5][6] Among the diverse chemical constituents, furanosesquiterpenoids like this compound, previously identified in Lindera strychnifolia, represent a class of compounds with notable biological properties.[1][5]

This guide synthesizes the available scientific information on related compounds from Lindera pulcherrima to present a comprehensive technical profile of this compound, covering its extraction and isolation, quantitative biological activity data, and the intricate signaling pathways it is likely to modulate. Due to the limited research specifically on this compound from Lindera pulcherrima, this document draws upon data from closely related furanosesquiterpenoids isolated from this plant and its genus to provide a robust and informative overview.

Extraction and Isolation Protocols

The extraction and isolation of this compound from Lindera pulcherrima would follow a multi-step process involving steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate the target compound. The following protocol is based on established methods for the isolation of furanosesquiterpenoids from Lindera pulcherrima.[1][5]

1. Plant Material Collection and Preparation:

-

Fresh leaves of Lindera pulcherrima are collected from its native habitat.[1]

-

The plant material is identified and authenticated by a qualified botanist, and a voucher specimen is deposited in a herbarium.[1]

-

The collected leaves are chopped into smaller pieces to increase the surface area for efficient extraction.[1]

2. Extraction of Essential Oil:

-

The chopped leaves are subjected to steam distillation for approximately 2 hours using a copper still fitted with a spiral glass condenser.[1]

-

The collected distillate is saturated with sodium chloride (NaCl) to facilitate the separation of the oil and water phases.[1]

-

The essential oil is then extracted from the aqueous distillate using organic solvents such as n-hexane and dichloromethane.[1]

-

The organic phases are combined and dried over anhydrous sodium sulfate (Na2SO4).[5]

-

The solvent is removed under reduced pressure using a rotary vacuum evaporator at a temperature of 30°C to yield the crude essential oil.[5]

3. Isolation of Furanosesquiterpenoids:

-

The crude essential oil is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled together.

-

Further purification of the fractions containing the target furanosesquiterpenoids is achieved through preparative high-performance liquid chromatography (HPLC).

4. Structural Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

-

Quantitative Data on Biological Activities

Table 1: Antioxidant Activity of L. pulcherrima Essential Oil and its Constituents [3]

| Sample | DPPH Radical Scavenging IC50 (mg/mL) | Inhibition of Lipid Peroxidation IC50 (mg/mL) |

| Essential Oil | 0.087 ± 0.03 | 0.74 ± 0.13 |

| Furanodienone | 1.164 ± 0.58 | 2.12 ± 0.49 |

Table 2: Antibacterial Activity of L. pulcherrima Essential Oil and its Constituents [3]

| Microorganism | Essential Oil MIC (µL/mL) | Furanodienone MIC (µL/mL) | Curzerenone MIC (µL/mL) |

| Staphylococcus aureus | 3.90 | - | - |

| Escherichia coli | - | 3.90 | >3.90 |

| Salmonella enterica | - | >3.90 | - |

| Pasteurella multocida | - | - | - |

Signaling Pathways in Anti-Inflammatory Action

Research on lindenenyl acetate, a closely related derivative of this compound, has elucidated its anti-inflammatory effects, which are mediated through multiple signaling pathways.[7] These findings provide a strong basis for understanding the potential mechanisms of action of this compound.

Lindenenyl acetate has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-12 in lipopolysaccharide (LPS)-stimulated human periodontal ligament cells.[7] This anti-inflammatory activity is attributed to the modulation of the following key signaling pathways:

1. Heme Oxygenase-1 (HO-1) Pathway: Lindenenyl acetate induces the expression and activity of HO-1, an enzyme with potent anti-inflammatory properties.[7] This induction is mediated by the translocation of the transcription factor Nrf-2 into the nucleus.[7] The JNK MAPK pathway is also involved in the upstream regulation of HO-1 expression.[7]

2. AMP-Activated Protein Kinase (AMPK) Pathway: Lindenenyl acetate up-regulates the phosphorylation of AMPK and its upstream kinases, LKB1 and Ca2+/calmodulin-dependent protein kinase kinase-II.[7] The activation of AMPK contributes to the overall anti-inflammatory effect.[7]

The collective modulation of these pathways leads to a significant reduction in the inflammatory response, highlighting the therapeutic potential of this compound and related compounds in inflammatory conditions.

Conclusion

This compound, a furanosesquiterpenoid from the genus Lindera, represents a promising natural product for further investigation. While direct research on this compound from Lindera pulcherrima is nascent, the available data on the essential oil of this plant and its major constituents, along with mechanistic studies on the closely related lindenenyl acetate, strongly suggest its potential as an antioxidant and anti-inflammatory agent. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to isolate and characterize this compound from Lindera pulcherrima and to perform comprehensive in vitro and in vivo evaluations of its pharmacological activities.

References

- 1. Antioxidant and antibacterial activities of the leaf essential oil and its constituents furanodienone and curzerenone from Lindera pulcherrima (Nees.) Benth. ex hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lindera pulcherrima - Trees and Shrubs Online [treesandshrubsonline.org]

- 3. Antioxidant and antibacterial activities of the leaf essential oil and its constituents furanodienone and curzerenone from Lindera pulcherrima (Nees.) Benth. ex hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory effects of lindenenyl acetate via heme oxygenase-1 and AMPK in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Furan Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan sesquiterpenoids, a diverse class of natural products, are characterized by a C15 isoprenoid skeleton integrated with a furan ring. Found in various plants and marine organisms, these compounds have garnered significant attention in the medicinal chemistry and pharmacology sectors due to their broad spectrum of potent biological activities.[1][2] This guide provides an in-depth review of the primary therapeutic properties of furan sesquiterpenoids, including their anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. We will delve into the molecular mechanisms and key signaling pathways—notably NF-κB, PI3K/Akt, and MAPK—that these compounds modulate. Furthermore, this document summarizes quantitative data on their bioactivities and details the experimental protocols used for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Sesquiterpenoids are a class of terpenes composed of three isoprene units, forming a 15-carbon backbone. The incorporation of a furan moiety into this skeleton gives rise to furan sesquiterpenoids, a structural variation that significantly enhances their biological potency and diversity.[3] The electron-rich nature and aromaticity of the furan ring facilitate strong interactions with biological targets such as enzymes and receptors, contributing to their stability and bioavailability.[4] As a result, furan sesquiterpenoids have emerged as promising scaffolds for the development of novel therapeutic agents for a range of human diseases.[1][5]

Major Biological Activities and Quantitative Data

Furan sesquiterpenoids exhibit a wide array of pharmacological effects. The subsequent sections and tables summarize the key activities and the associated quantitative data from various in vitro studies.

Anti-inflammatory Activity

A primary mechanism of the anti-inflammatory action of furan sesquiterpenoids is the inhibition of key signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][6] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and various interleukins.[3][7]

| Compound | Source/Organism | Model System | Activity | IC₅₀ / Inhibition % | Reference |

| 17-dehydroxysponalactone | Marine Sponge (Spongia sp.) | fMLF/CB-induced human neutrophils | Superoxide Anion Generation | 67.12 ± 6.00% at 10 µM | [8] |

| 17-dehydroxysponalactone | Marine Sponge (Spongia sp.) | fMLF/CB-induced human neutrophils | Elastase Release | 53.64 ± 6.55% at 10 µM | [8] |

| Furanonorterpenoid 5 | Marine Sponge (Spongia sp.) | fMLF/CB-induced human neutrophils | Superoxide Anion Generation | IC₅₀ = 5.31 ± 1.52 μM | [8] |

| Pseudoneolinderane | Neolitsea parvigemma | fMLP/CB-induced human neutrophils | Superoxide Anion Generation | IC₅₀ = 3.21 µg/mL | [9] |

| Linderalactone | Neolitsea parvigemma | fMLP/CB-induced human neutrophils | Superoxide Anion Generation | IC₅₀ = 8.48 µg/mL | [9] |

| 7-Hydroxyfrullanolide | Inula viscosa | LPS-stimulated endothelial cells | ICAM-1, VCAM-1, E-selectin expression | Dose-dependent suppression | [6] |

Anticancer Activity

The anticancer properties of furan sesquiterpenoids are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[10][11] They achieve this by modulating critical cell survival and proliferation pathways, including the PI3K/Akt pathway, and by down-regulating anti-apoptotic proteins like Bcl-2.[10][12][13]

| Compound | Source/Organism | Cancer Cell Line | Activity | IC₅₀ (µM) | Reference |

| Furan derivative 1 | Synthetic | HeLa (Cervical) | Antiproliferative | 0.08 - 8.79 (range for multiple compounds) | [12][14] |

| Furan derivative 24 | Synthetic | HeLa (Cervical), SW620 (Colorectal) | Antiproliferative | 0.08 - 8.79 (range for multiple compounds) | [12][14] |

| Aquisinenoid C (3 ) | Aquilaria sinensis | MCF-7 (Breast) | Antiproliferative | >50% inhibition at 5 µM | [15] |

| Britannin | Inula aucheriana | AGS, MKN45 (Gastric) | Cell Growth Inhibition | Not specified | [13] |

| Tomentosin | Inula viscosa | SK-28, 624 mel, 1363 mel (Melanoma) | Antiproliferative | Dose-dependent inhibition | [10] |

| Inuviscolide | Inula viscosa | SK-28, 624 mel, 1363 mel (Melanoma) | Antiproliferative | Dose-dependent inhibition | [10] |

| Pleuroton B (2 ) | Pleurotus cystidiosus | DU-145 (Prostate) | Cytotoxicity | 0.028 | [11] |

| Pleuroton B (2 ) | Pleurotus cystidiosus | C42B (Prostate) | Cytotoxicity | 0.052 | [11] |

Neuroprotective Activity

Certain furan sesquiterpenoids have demonstrated potential in protecting neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced toxicity, which are key pathological features of neurodegenerative diseases like Alzheimer's.[16][17] Their mechanisms include scavenging free radicals and modulating neuronal survival pathways.[17][18] Furan fatty acids, for instance, can rescue brain cells from death induced by oxidative stress.[18]

| Compound Class/Compound | Source/Organism | Model System | Activity | Quantitative Data | Reference |

| β-Dihydroagarofuran-type sesquiterpenoids (21 compounds) | Celastrus flagellaris, C. angulatus | Aβ₂₅₋₃₅-induced SH-SY5Y cells | Rescue from viability reduction | Increased viability from 64.6% to >74.0% at 10 µM | [16] |

| Furan fatty acid F6 | Marine organisms | Rat brain C6 astroglioma cells | Protection against H₂O₂-induced cell death | Strong protective effect | [18] |

Antimicrobial Activity

Furan sesquiterpenoids also possess a broad spectrum of antimicrobial activities against bacteria and fungi, including drug-resistant strains.[3][19] Their lipophilic nature, enhanced by the furan ring, allows them to disrupt microbial cell membranes and inhibit essential enzymes.[3]

| Compound | Source/Organism | Target Microbe | Activity | MIC (µg/mL) / IC₅₀ (µM) | Reference |

| 6-Isopentenyloxyisobergapten | Heracleum maximum | Mycobacterium tuberculosis | Anti-mycobacterial | MIC: 167 µM, IC₅₀: 27 µM | [3] |

| Chlojaponol B | Chloranthus japonicus | Botrytis cinerea | Antifungal | 34.62% inhibition at 50 µg/mL | [19] |

| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Anvillea garcinii | Candida albicans | Antifungal | 0.26 | [19] |

| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Anvillea garcinii | Staphylococcus aureus | Antibacterial | 3.4 | [19] |

| Majoranaquinone | Origanum majorana | Staphylococcus aureus | Antibacterial | 7.8 µM | [20] |

Key Signaling Pathways Modulated by Furan Sesquiterpenoids

The therapeutic effects of furan sesquiterpenoids are underpinned by their ability to modulate complex intracellular signaling networks.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[21] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[22][23] Several furan sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the phosphorylation of IKKβ or the degradation of IκBα.[6]

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and longevity.[24] In many cancers, this pathway is overactive.[25] Activation begins when growth factors bind to receptor tyrosine kinases (RTKs), recruiting and activating PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation. Activated Akt then influences numerous downstream targets to promote cell survival and inhibit apoptosis.[24][25] Furan sesquiterpenoids have been shown to inhibit this pathway, thereby suppressing tumor growth.[12][26][27] Some compounds may act by promoting the activity of PTEN, a phosphatase that antagonizes PI3K action.[12]

MAPK Signaling Pathway

The MAPK signaling pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, inflammation, and apoptosis.[28] The core of the pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the MAPK itself (e.g., ERK, p38, JNK). Dysregulation of this pathway is common in cancer and inflammatory diseases.[28] Furan sesquiterpenoids can interfere with this cascade at various points, leading to a reduction in inflammatory responses and cancer cell proliferation.[3]

Experimental Protocols and Methodologies

The evaluation of the biological activity of furan sesquiterpenoids involves a range of standardized in vitro assays. Below are protocols for key experiments.

General Workflow for Bioactivity Screening

A typical workflow for identifying and characterizing bioactive furan sesquiterpenoids involves several stages, from initial screening to detailed mechanistic studies.

Cytotoxicity and Cell Viability Assays

MTT Assay Protocol The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[29]

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[29][30]

-

Compound Treatment: Treat the cells with various concentrations of the furan sesquiterpenoid compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[31]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[31]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[30]

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Lactate Dehydrogenase (LDH) Assay Protocol The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[29][32]

-

Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compounds as described for the MTT assay.[29]

-

Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.

-

LDH Reaction: In a separate plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, according to the manufacturer's protocol.

-

Incubation: Incubate the mixture for up to 30 minutes at room temperature, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490-492 nm.[29] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Apoptosis Assays

Annexin V-FITC/PI Staining by Flow Cytometry This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with the furan sesquiterpenoid for the desired time.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Western Blot for Apoptosis-Related Proteins This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53).[10][11]

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Assays

Broth Microdilution Method (for MIC Determination) This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of the furan sesquiterpenoid in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to each well.[19]

-

Incubation: Incubate the plate under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19]

Conclusion and Future Directions

Furan sesquiterpenoids represent a valuable and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated efficacy in preclinical models of inflammation, cancer, neurodegeneration, and microbial infections highlights their promise as lead compounds in drug discovery. The modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and MAPK appears to be a common mechanistic theme underlying their diverse biological activities.

Future research should focus on several key areas. Firstly, structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these natural scaffolds. Secondly, further elucidation of their molecular targets and off-target effects is necessary to understand their safety and efficacy profiles fully. Finally, advancing the most promising candidates into in vivo animal models is a critical step toward validating their therapeutic potential for clinical applications. The continued exploration of furan sesquiterpenoids is poised to yield novel and effective treatments for a range of challenging human diseases.

References

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. ijabbr.com [ijabbr.com]

- 6. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New apoptosis-inducing sesquiterpenoids from the mycelial culture of Chinese edible fungus Pleurotus cystidiosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural β-Dihydroagarofuran-Type Sesquiterpenoids as Cognition-Enhancing and Neuroprotective Agents from Medicinal Plants of the Genus Celastrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 23. selleckchem.com [selleckchem.com]

- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lindenenol (CAS Number 26146-27-0): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenenol, a sesquiterpene lactone with the CAS number 26146-27-0, is a natural compound isolated from medicinal plants of the Lindera genus. This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, detailing its isolation and purification, and exploring its known and potential biological activities. Notably, this compound has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), suggesting its potential in neuroprotective and therapeutic applications. While direct studies on its antioxidant and antibacterial effects are limited, this paper outlines standard protocols for such investigations. Furthermore, based on the activities of the closely related compound, lindenenyl acetate, potential anti-inflammatory and neuroprotective signaling pathways for this compound are proposed and visualized. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Physicochemical Properties

This compound, also known as Linderene or Linderenol, is a sesquiterpenoid with a complex tetracyclic structure.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 26146-27-0 | [1] |

| Molecular Formula | C₁₅H₁₈O₂ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| IUPAC Name | (1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]trideca-3(7),4-dien-2-ol | [1] |

| Synonyms | Linderene, Linderenol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months. |

Isolation and Purification

A detailed protocol for the preparative isolation and purification of this compound from the roots of Radix linderae has been established using High-Speed Countercurrent Chromatography (HSCCC).

Experimental Protocol: HSCCC Isolation of this compound

Source Material: Crude extracts from the roots of Radix linderae.

Instrumentation: High-Speed Countercurrent Chromatography (HSCCC) system.

Solvent System: A two-phase solvent system of light petroleum-ethyl acetate-methanol-water at a volume ratio of 5:5:6:4 (v/v/v) is prepared. The upper phase is utilized as the stationary phase, and the lower phase serves as the mobile phase.

Procedure:

-

Sample Preparation: 450 mg of the crude extract is dissolved in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the solvent system.

-

HSCCC Separation:

-

The multiplayer coiled column is filled with the upper phase (stationary phase).

-

The apparatus is rotated at a speed of 850 rpm.

-

The lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored, and fractions are collected. The purity of the fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).

Results: This method has been shown to yield this compound with a purity of 98.2%.

Biological Activity and Mechanism of Action

Prolyl Endopeptidase (PEP) Inhibition

This compound has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of proline-containing neuropeptides and associated with neurodegenerative disorders.

Enzyme Source: Prolyl endopeptidase from Flavobacterium meningosepticum and rat brain supernatant.

Substrate: Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide).

Procedure:

-

The PEP enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrate, Z-Gly-Pro-pNA.

-

The enzyme activity is determined by measuring the release of p-nitroaniline from the substrate.

Kinetic Analysis: Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of PEP.

The competitive inhibition of PEP by this compound suggests a direct interaction with the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates.

Caption: Competitive inhibition of Prolyl Endopeptidase (PEP) by this compound.

Potential Anti-inflammatory and Neuroprotective Effects

While direct studies on the anti-inflammatory and neuroprotective effects of this compound are lacking, research on the structurally similar compound, lindenenyl acetate, isolated from the same plant source, provides valuable insights into potential mechanisms of action. Lindenenyl acetate has been shown to possess both anti-inflammatory and neuroprotective properties.

Lindenenyl acetate exerts its anti-inflammatory effects by modulating several key signaling pathways. It is plausible that this compound shares a similar mechanism.

References

Spectroscopic Profile of Lindenenol: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Lindenenol, a furanosesquiterpenoid isolated from Lindera strychnifolia. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its structural elucidation and the experimental protocols utilized for its characterization.

This compound (C₁₅H₁₈O₂) is a sesquiterpenoid compound that has been isolated from Radix linderae, the root of Lindera strychnifolia. Its chemical structure has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a technical guide to the spectroscopic data of this compound, presenting the information in a clear and accessible format for research and development purposes.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has determined the molecular formula of this compound to be C₁₅H₁₈O₂.[1] The exact mass of the molecular ion provides a fundamental data point for its identification.

| Ion | Calculated m/z | Observed m/z |

| [M]+ | 230.1307 | Data not available in cited sources |

Further fragmentation analysis from mass spectrometry would provide valuable information on the structural motifs of this compound, however, specific fragmentation data was not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound has been meticulously mapped out using ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound reveals the chemical environment of each hydrogen atom within the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Specific proton assignments and their corresponding data were not explicitly available in the provided search results. |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within this compound.

| Carbon | Chemical Shift (δ, ppm) |

| Specific carbon assignments and their corresponding chemical shifts were not explicitly available in the provided search results. |

Experimental Protocols

The acquisition of spectroscopic data for this compound involves standardized experimental procedures for isolation and analysis.

Isolation and Purification of this compound

A preparative high-speed counter-current chromatography (HSCCC) method has been successfully employed for the isolation and purification of this compound from the light petroleum extract of Radix Linderae.

Workflow for this compound Isolation:

Figure 1. General workflow for the isolation of this compound.

The two-phase solvent system used for HSCCC separation consists of light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v). The upper phase serves as the stationary phase. This method yields this compound with a purity of 98.2%, as determined by High-Performance Liquid Chromatography (HPLC).[2]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz for proton and 100 MHz for carbon nuclei. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as electrospray ionization (ESI) to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, research on compounds isolated from Lindera species often focuses on their potential anti-inflammatory and cytotoxic activities. Further investigation into the biological activities of purified this compound is required to elucidate its mechanism of action and potential therapeutic applications.

Logical Flow for Investigating Biological Activity:

Figure 2. A logical workflow for the investigation of this compound's biological functions.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed experimental protocols for isolation and analysis serve as a valuable resource for researchers aiming to further explore the chemical and biological properties of this natural product. The lack of specific NMR and MS data in publicly available resources highlights an opportunity for further research to fully characterize this compound and unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Lindenenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenenol, a sesquiterpenoid belonging to the lindenane class, has garnered interest due to its unique chemical structure and potential biological activities. While the definitive biosynthetic pathway of this compound has not been fully elucidated, this technical guide consolidates current knowledge on sesquiterpenoid biosynthesis to propose a putative pathway. By examining the established routes of terpenoid precursor formation, the function of key enzyme families such as terpene synthases and cytochrome P450 monooxygenases, and drawing parallels with the biosynthesis of structurally related compounds, we present a hypothesized sequence of biochemical reactions leading to this compound. This guide also outlines general experimental protocols for the elucidation of such pathways and presents quantitative data from related systems to provide a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Introduction

This compound is a naturally occurring sesquiterpenoid characterized by a lindenane skeleton.[1][2] Sesquiterpenoids are a diverse class of C15 isoprenoids synthesized in plants and other organisms, exhibiting a wide range of biological activities.[3][4] The structural complexity and therapeutic potential of compounds like this compound make understanding their biosynthesis crucial for potential synthetic biology applications and the discovery of novel therapeutic agents. This document details a putative biosynthetic pathway for this compound, based on the well-established principles of terpenoid biosynthesis.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Universal Precursor: Synthesis of farnesyl pyrophosphate (FPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

-

Formation of the Lindenane Skeleton: Cyclization of FPP catalyzed by a specific sesquiterpene synthase.

-

Post-Cyclization Modifications: Oxidative modifications of the lindenane skeleton, likely mediated by cytochrome P450 enzymes, to yield this compound.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

All terpenoids, including this compound, are derived from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5][6] Plants utilize two independent pathways for the synthesis of IPP and DMAPP: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[6]

-

Mevalonate (MVA) Pathway: Primarily operates in the cytosol and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols.[6]

-

Methylerythritol Phosphate (MEP) Pathway: Located in the plastids and is the source of monoterpenes, diterpenes, and carotenoids.[6]

While sesquiterpenes are typically synthesized from MVA-derived precursors, crosstalk between the two pathways has been observed.[7] IPP and DMAPP are condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10), and a subsequent condensation with another IPP molecule by farnesyl pyrophosphate synthase (FPPS) yields farnesyl pyrophosphate (FPP; C15), the direct precursor to all sesquiterpenoids.[8][9]

Stage 2: Cyclization of FPP to the Lindenane Skeleton

The formation of the characteristic lindenane skeleton is a critical step catalyzed by a specific sesquiterpene synthase (TPS). These enzymes are responsible for the vast structural diversity of sesquiterpenoids.[5][10] The proposed cyclization of FPP to a lindenane-type carbocation likely proceeds through a series of intramolecular electrophilic additions. While the specific enzyme for this compound is unknown, the general mechanism can be inferred.

Stage 3: Post-Cyclization Modifications

Following the formation of the initial lindenane hydrocarbon scaffold, a series of oxidative modifications are required to produce this compound. These reactions, which may include hydroxylations and epoxidations, are typically catalyzed by cytochrome P450 monooxygenases (CYPs).[10][11] CYPs are a large family of heme-containing enzymes that play a crucial role in the biosynthesis and detoxification of secondary metabolites in plants.[12][13][14]

Quantitative Data from Related Biosynthetic Pathways

Specific quantitative data for the biosynthesis of this compound is not yet available. However, data from the study of other sesquiterpenoid biosynthetic pathways can provide a useful reference for researchers.

| Enzyme/Parameter | Organism | Substrate | Product | Km (µM) | kcat (s⁻¹) | Reference |

| Germacrene A Synthase | Cichorium intybus | FPP | Germacrene A | 0.5 ± 0.1 | 0.03 | [10] |

| Germacrene A Oxidase (CYP71AV2) | Artemisia annua | Germacrene A | Germacrene A acid | - | - | [8] |

| Costunolide Synthase (CYP71BL2) | Cichorium intybus | Germacrene A acid | Costunolide | - | - | [7] |

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes

-

Transcriptome Analysis: RNA sequencing of Lindera species known to produce this compound can identify candidate TPS and CYP genes that are co-expressed with this compound accumulation.

-

Homology-Based Cloning: Degenerate primers designed from conserved regions of known sesquiterpene synthases and P450s can be used to amplify candidate genes from Lindera cDNA.

In Vitro Enzyme Assays

-

Heterologous Expression: Candidate TPS and CYP genes are cloned into expression vectors and expressed in microbial hosts such as E. coli or yeast.

-

Enzyme Purification: The recombinant enzymes are purified using affinity chromatography.

-

Activity Assays:

-

TPS Assay: The purified TPS is incubated with FPP, and the reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The products are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene hydrocarbon.

-

CYP Assay: The purified CYP, along with a suitable reductase partner, is incubated with the sesquiterpene hydrocarbon produced by the TPS in the presence of NADPH. The reaction products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.

-

In Vivo Functional Characterization

-

Transient Expression in Nicotiana benthamiana: Candidate genes can be transiently co-expressed in N. benthamiana leaves. The accumulation of novel sesquiterpenoids can be monitored by GC-MS or LC-MS analysis of leaf extracts.

-

Stable Transformation of Model Plants: Introducing the candidate genes into a model plant like Arabidopsis thaliana can provide further evidence of their function in a plant system.

Visualizations of the Putative Biosynthetic Pathway

Overview of Terpenoid Precursor Biosynthesis

Caption: Formation of FPP, the precursor for sesquiterpenoids.

Putative Biosynthesis Pathway of this compound

Caption: Hypothesized biosynthetic pathway of this compound from FPP.

Conclusion

The biosynthesis of this compound is proposed to follow the general scheme of sesquiterpenoid biosynthesis, involving the formation of FPP, cyclization to a lindenane skeleton by a sesquiterpene synthase, and subsequent oxidative modifications by cytochrome P450 enzymes. While the specific enzymes and intermediates remain to be experimentally validated, this putative pathway provides a solid framework for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications. The experimental protocols outlined in this guide offer a roadmap for researchers aiming to unravel the intricacies of this compound biosynthesis.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. media.neliti.com [media.neliti.com]

- 6. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Genetic Control and Evolution of Sesquiterpene Biosynthesis in Lycopersicon esculentum and L. hirsutum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. mdpi.com [mdpi.com]

- 12. Cytochrome P450 2B diversity and dietary novelty in the herbivorous, desert woodrat (Neotoma lepida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in vivo assay for elucidating the importance of cytochromes P450 for the ability of a wild mammalian herbivore (Neotoma lepida) to consume toxic plants [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Lindenenol: A Potential Bioactive Sesquiterpenoid from Traditional Medicinal Plants of the Lindera Genus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Lindenenol, a furanosesquiterpenoid belonging to the benzofuran class of compounds, is a constituent of various species of the Lindera genus. Plants of this genus have a long history of use in traditional medicine across Asia for treating a range of ailments, including inflammatory conditions, infections, and pain. While direct pharmacological studies on isolated this compound are scarce, its presence in medicinally active Lindera species, such as Lindera pulcherrima and Lindera chunii, suggests its potential contribution to their therapeutic effects. This technical guide provides a comprehensive overview of this compound within the context of the traditional medicinal uses and known bioactivities of its source plants and related compounds, offering a foundation for future research and drug discovery.

Chemical Properties of this compound

This compound is a sesquiterpenoid with the chemical formula C15H18O2. As a member of the benzofuran family, its chemical structure confers potential for a variety of biological activities.

| Property | Value | Source |

| Molecular Formula | C15H18O2 | PubChem |

| Molecular Weight | 230.30 g/mol | PubChem |

| Class | Benzofuran, Furanosesquiterpenoid | PubChem |

| Natural Sources | Lindera pulcherrima, Lindera chunii | PubChem |

Role in Traditional Medicine

The genus Lindera comprises approximately 100 species with a rich history in traditional medicine, particularly in China, Korea, and Japan.[1][2] Various parts of these plants, including the roots, bark, and leaves, are utilized to treat conditions such as pain, cold, urinary tract disorders, rheumatoid arthritis, and gastrointestinal issues.[1] Lindera pulcherrima, a known source of this compound, is traditionally used to remedy colds, fever, and coughs.[2][3] The therapeutic effects of Lindera species are attributed to their complex phytochemical composition, which includes sesquiterpenoids, alkaloids, flavonoids, and butanolides.[1][4]

Pharmacological Potential and Biological Activities

While this compound itself has not been extensively studied, the pharmacological activities of extracts from Lindera species and related compounds provide strong indications of its potential.

Antioxidant and Antibacterial Activity

The essential oil of Lindera pulcherrima leaves, which contains a variety of furanosesquiterpenoids including this compound, has demonstrated significant antioxidant and antibacterial properties.[3][5]

| Assay | Test Substance | Result (IC50) | Source |

| DPPH Radical Scavenging | L. pulcherrima leaf essential oil | 0.087 mg/ml | [3] |

| Inhibition of Lipid Peroxidation | L. pulcherrima leaf essential oil | 0.74 mg/ml | [3] |

Anti-inflammatory Activity

Benzofuran derivatives have been shown to possess potent anti-inflammatory properties.[6] Studies on synthetic benzofuran hybrids have demonstrated their ability to inhibit the production of nitric oxide (NO) and down-regulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This activity is often mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.[6] Given that this compound is a benzofuran, it is plausible that it contributes to the anti-inflammatory effects reported for Lindera extracts.

Experimental Protocols

Detailed experimental protocols for the isolation and evaluation of bioactive compounds from Lindera species are crucial for further research. Below is a generalized workflow based on standard methodologies in phytochemistry and pharmacology.

General Experimental Workflow for Isolation and Bioactivity Screening

Caption: Generalized workflow for the isolation and bioactivity screening of this compound.

Potential Signaling Pathways

The anti-inflammatory effects of benzofurans are often linked to the modulation of key signaling pathways involved in the inflammatory response. Based on studies of related compounds, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB and MAPK signaling cascades.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

References

- 1. Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties [mdpi.com]

- 3. Antioxidant and antibacterial activities of the leaf essential oil and its constituents furanodienone and curzerenone from Lindera pulcherrima (Nees.) Benth. ex hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The genus Lindera: a source of structurally diverse molecules having pharmacological significance [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Lindenenol from Radix linderae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindenenol, a sesquiterpenoid compound found in Radix linderae (the dried root of Lindera aggregata), has garnered interest for its potential pharmacological activities, including antioxidant and antibacterial properties. Radix linderae, known as "Wu Yao" in traditional Chinese medicine, has a long history of use for various ailments. These application notes provide detailed protocols for the extraction and purification of this compound, summarize quantitative data from relevant studies, and illustrate the experimental workflow and a key signaling pathway associated with the anti-inflammatory effects of Radix linderae constituents.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of this compound from Radix linderae.

| Parameter | Method | Value | Purity | Reference |

| Extraction Yield | Ethanol Reflux | 9.07% (crude extract from raw material) | Not Applicable | [1] |

| Purification Yield | High-Speed Counter-Current Chromatography (HSCCC) | 64.8 mg of this compound from 450 mg of crude extract | 98.2% | [2][3] |

| Purification Yield | High-Speed Counter-Current Chromatography (HSCCC) | 40.2 mg of linderalactone from 450 mg of crude extract | 99.7% | [2][3] |

Experimental Protocols

Protocol 1: Crude Extraction of this compound from Radix linderae via Ethanol Reflux

This protocol describes the initial extraction of a crude mixture containing this compound from the dried roots of Lindera aggregata.

Materials and Reagents:

-

Dried roots of Lindera aggregata

-

80% Ethanol

-

Milling equipment

-

Reflux apparatus

-

Filtration system (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Preparation of Plant Material: Grind the dried roots of L. aggregata into a coarse powder (to pass through a 40-mesh sieve).[1]

-

Ethanol Reflux Extraction:

-

Filtration and Concentration:

-

Lyophilization:

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the purification of this compound from the crude extract obtained in Protocol 1.

Materials and Reagents:

-

Crude extract of Radix linderae

-

Light petroleum

-

Ethyl acetate

-

Methanol

-

Water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Preparation of Two-Phase Solvent System:

-

Prepare a two-phase solvent system by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 5:5:6:4.[2][3]

-

Thoroughly equilibrate the mixture in a separatory funnel and allow the layers to separate. The upper phase will be used as the stationary phase and the lower phase as the mobile phase.[2][3]

-

-

Sample Preparation:

-

HSCCC Separation:

-

Stationary Phase: Fill the HSCCC column with the upper (organic) phase.

-

Mobile Phase: Pump the lower (aqueous) phase through the column at a defined flow rate.

-

Revolution Speed: Set the rotational speed of the centrifuge.

-

Sample Injection: Inject the prepared sample solution.

-

Fraction Collection: Collect fractions of the eluent at regular intervals.

-

-

Analysis and Identification:

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Constituents of Radix linderae, such as linderanine C, have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.[4] This diagram illustrates a plausible mechanism by which this compound may inhibit inflammation.

References

- 1. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]

- 2. tautobiotech.com [tautobiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Linderanine C regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Susceptibility Testing of Lindenenol